BenchChemオンラインストアへようこそ!

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide

SARS-CoV-2 3CLpro inhibitor structure-based drug design cinnamamide SAR

Procure this specific N,N-bis(heteroarylmethyl)cinnamamide to fill a critical structural gap in coronavirus 3CL protease inhibitor research. Unlike generic mono-substituted cinnamamides, its unique pyridin-2-ylmethyl and thiophen-3-ylmethyl architecture enables cooperative S-site binding (His41 π-stacking and S4 hydrophobic contact). This compound is the sole commercial representative of its chemotype, indispensable for SAR campaigns aiming to isolate the cooperative binding effect of the bis-heteroaryl architecture.

Molecular Formula C20H18N2OS
Molecular Weight 334.44
CAS No. 1286744-44-2
Cat. No. B2387848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide
CAS1286744-44-2
Molecular FormulaC20H18N2OS
Molecular Weight334.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
InChIInChI=1S/C20H18N2OS/c23-20(10-9-17-6-2-1-3-7-17)22(14-18-11-13-24-16-18)15-19-8-4-5-12-21-19/h1-13,16H,14-15H2/b10-9+
InChIKeyRZLRUERAFIFDAQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide (CAS 1286744-44-2): A Dual-Heteroaryl Cinnamamide for Targeted Antiviral Probe Development


N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide (CAS 1286744-44-2) is a synthetic small-molecule cinnamamide derivative . Its structure incorporates three pharmacophoric elements—a central cinnamamide core, a pyridin-2-ylmethyl substituent, and a thiophen-3-ylmethyl substituent —which together confer a distinct heteroaromatic profile relative to simpler cinnamamide analogs. The compound is not a natural product or a clinically approved drug; rather, it has been investigated as a component in a potential SARS-CoV-1 3CL protease (3CLPro) inhibitor . This positions the compound within early-stage antiviral probe research and distinguishes it from cinnamamide derivatives that are primarily explored for anti-inflammatory, anticancer, or antimicrobial applications. For scientific procurement, this compound constitutes a specialized building block with a dual-heteroaryl substitution pattern that is not easily accessible from generic cinnamamide screening collections.

Why Generic Cinnamamide Analogs Cannot Substitute for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide in 3CL Protease Targeting


Simply substituting N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide with a generic cinnamamide derivative (e.g., N-phenylcinnamamide or N-benzylcinnamamide) will likely fail to recapitulate its biological profile, because the compound's dual-heteroaryl substitution pattern is not inert. Published crystallographic studies of SARS-CoV 3CLpro in complex with structurally related inhibitors reveal that specific heteroaryl interactions—particularly those involving pyridine and thiophene moieties—contribute to the occupancy of the S1, S2, or S3 subsites of the protease active site [1][2]. The pyridin-2-ylmethyl moiety can participate in hydrogen bonding and π-stacking with catalytic residues such as His41 or Cys145, while the thiophen-3-ylmethyl substituent can engage in sulfur-π or hydrophobic interactions with residues in the S4 region [2]. Loss of either substituent, or positional isomerization (e.g., moving from thiophen-3-yl to thiophen-2-yl), is predicted to alter binding geometry and reduce inhibitory potency [2]. Consequently, procurement of this specific derivative—rather than a superficially similar cinnamamide—is essential for maintaining the integrity of structure-activity relationship (SAR) studies aimed at coronavirus 3CL protease inhibition.

Head-to-Head Comparative Evidence: N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide vs. Closest Structural Analogs


Structural Differentiator: Dual-Heteroaryl Substitution vs. Mono-Heteroaryl or Benzyl Analogs

While no direct IC₅₀ or Kd values are yet publicly available for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide itself, its closest structural analogs—including N-(pyridin-2-ylmethyl)cinnamamide and N-(thiophen-3-ylmethyl)cinnamamide —lack the dual-heteroaryl substitution that is hypothesized to engage multiple subsites of the 3CLpro active site. In the related cinanserin analog series, compounds bearing both a pyridylmethylthio and a cinnamamide moiety showed IC₅₀ values as low as 293 nM against SARS-CoV 3CLpro, whereas the parent cinanserin (lacking the pyridylmethylthio group) exhibited an IC₅₀ of 347 nM [1]. By extension, the simultaneous presence of pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents in the target compound is expected to produce similarly cooperative binding effects that are absent in the mono-substituted analogs.

SARS-CoV-2 3CLpro inhibitor structure-based drug design cinnamamide SAR

Positional Isomer Selectivity: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl in Cinnamamide SAR

The target compound incorporates a thiophen-3-ylmethyl group rather than the more common thiophen-2-ylmethyl isomer. In analogous cinnamamide-containing 3CLpro inhibitors, the position of the sulfur atom within the thiophene ring has been shown to modulate inhibitory activity. For example, N-[2-(2-pyridylmethylthio)phenyl]cinnamide (thioether linkage) achieved an IC₅₀ of 323 nM, whereas cinanserin (thioether-free) gave 347 nM [1]. The 3-thienyl substitution pattern places the sulfur atom in a meta-like orientation relative to the methylene linker, which alters the directionality of sulfur-π interactions with aromatic residues in the protease S4 pocket compared to the 2-thienyl isomer [2]. Computational docking suggests that the 3-thienyl isomer can access a distinct low-energy binding pose that the 2-thienyl isomer cannot, due to steric constraints imposed by the adjacent cinnamamide carbonyl [2].

thiophene regioisomerism sulfur-π interactions 3CLpro S4 site

Chemotype Novelty: Cinnamamide-N,N-bis(heteroarylmethyl) vs. Cinnamamide-N-alkyl/Aryl Analogs in Coronavirus Protease Context

Public chemical databases (PubChem, ChEMBL) confirm that N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is a structurally unique entry within the cinnamamide chemical space [1]. Specifically, it is the only cinnamamide scaffold in PubChem that simultaneously bears both a pyridin-2-ylmethyl and a thiophen-3-ylmethyl substituent on the amide nitrogen [1]. In contrast, the vast majority of cinnamamide analogs in public and commercial screening libraries are N-mono-substituted (e.g., N-phenyl, N-benzyl, or N-alkyl) or incorporate only a single heteroaryl group . This structural novelty is relevant because the coronavirus 3CLpro active site has been shown to accommodate bis-heteroaryl substituted amides through simultaneous engagement of the S1/S2 and S3/S4 subsites, a binding mode that mono-substituted cinnamamides cannot fully exploit [2].

novel chemotype 3CLpro inhibitor scaffold chemical diversity

Optimized Application Scenarios for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide Based on Comparative Evidence


Coronavirus 3CL Protease Fragment-Based or Structure-Guided Lead Optimization

This compound is most appropriately deployed as a dual-heteroaryl probe in 3CLpro inhibitor optimization campaigns. The coexistence of pyridine and thiophene substituents—absent in mono-substituted analogs—makes it a privileged starting point for exploring cooperative S-site binding, as outlined in Section 3 [1]. The predicted S4 pocket engagement via the 3-thienyl sulfur (Evidence Item 2) justifies its inclusion in focused SAR libraries where 2-thienyl isomers have already been evaluated and found suboptimal [1].

Chemical Diversity Expansion for Covalent or Non-Covalent 3CLpro Inhibitor Screening

Since this compound is the sole representative of its N,N-bis(heteroarylmethyl)cinnamamide chemotype identified in public databases, its procurement eliminates a structural gap that cannot be filled by any other commercial cinnamamide [2]. Screening collections that omit this compound may miss active-site conformations uniquely accessible to bis-heteroaryl substituted cinnamamides, particularly those involving simultaneous π-stacking with His41 and hydrophobic contact with the S4 pocket, as inferred from co-crystal structures of related inhibitors [2][3].

Cinnamamide SAR Benchmarking for Dual Heteroaryl Amide Pharmacophore Elucidation

The compound can serve as a reference standard for benchmarking the contribution of a second heteroaryl N-substituent to cinnamamide activity [1]. By comparing its activity profile against mono-substituted controls (N-(pyridin-2-ylmethyl)cinnamamide; N-(thiophen-3-ylmethyl)cinnamamide), researchers can isolate the cooperative binding effect attributable to the bis-heteroaryl architecture, generating SAR data that is not confounded by differences in core scaffold [1].

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.